molecular formula C12H15BrN2O2 B8768905 4-bromo-N'-(2,2-dimethylpropanoyl)benzohydrazide

4-bromo-N'-(2,2-dimethylpropanoyl)benzohydrazide

Cat. No.: B8768905
M. Wt: 299.16 g/mol
InChI Key: QBXSJBAGFGCBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-(2,2-dimethylpropanoyl)benzohydrazide is a useful research compound. Its molecular formula is C12H15BrN2O2 and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

4-bromo-N'-(2,2-dimethylpropanoyl)benzohydrazide

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)11(17)15-14-10(16)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H,14,16)(H,15,17)

InChI Key

QBXSJBAGFGCBHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

t-Butyloxycarbonylhydrazine (1.26 g) was added portionwise to a solution of 4-bromobenzoyl chloride (2.0 g), and DIPEA (2.37 ml) in DCM (20 ml) and the reaction stirred at room temperature for 18 hours. Ammonium chloride solution was added, the organic phase was separated, dried and the solvent evaporated under vacuum to give 4-bromo-benzoic acid N′-(2,2-dimethyl-propionyl)-hydrazide.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.37 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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